5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Übersicht

Beschreibung

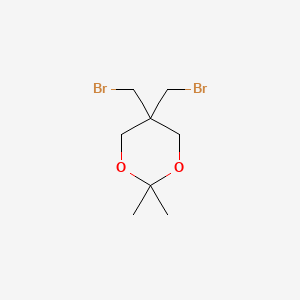

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes It is characterized by the presence of two bromomethyl groups and two methyl groups attached to the dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane-5,5-dimethanol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The bromomethyl groups in 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane are highly reactive towards nucleophiles. This compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the dioxane ring.

Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Products include fully reduced dioxane derivatives with methyl groups.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane serves as an important intermediate in various chemical syntheses:

- Synthesis of Phosphorus Ligands : The compound is utilized in synthesizing phosphorus-containing ligands. For example, it can be reacted with bis(2-methoxyphenyl)phosphane to produce complex ligands used in catalysis .

- Protection of Carbonyl Groups : Dioxane derivatives are commonly employed as protecting groups for carbonyl functionalities during multi-step organic syntheses. This application is crucial in the synthesis of complex organic molecules where selective functionalization is required .

- Insecticidal Properties : Some studies suggest that dioxane derivatives exhibit insecticidal activity, making them candidates for agrochemical applications .

Case Study 1: Synthesis of Phosphorus Ligands

A notable study demonstrated the preparation of a phosphorus ligand using this compound. The reaction involved dissolving the compound in DMSO and adding potassium tert-butoxide followed by bis(2-methoxyphenyl)phosphane. The resulting product was characterized by NMR spectroscopy, confirming the successful formation of the desired ligand .

Case Study 2: Organic Synthesis Applications

In another research effort, this compound was used as a precursor for various organic transformations. Its ability to act as a bromomethylating agent allows it to introduce bromomethyl groups into other organic frameworks, facilitating the synthesis of more complex molecules .

Safety Data

| Property | Value |

|---|---|

| Signal Word | Warning |

| Precautionary Statements | P261-P280 |

| Storage Conditions | Inert atmosphere; -20°C |

Wirkmechanismus

The mechanism of action of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dioxane ring.

Vergleich Mit ähnlichen Verbindungen

- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane

- 5,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxane

- 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane

Comparison: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of bromine atoms, which are more reactive compared to chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical reactions. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and stability. Compared to its diphenyl analog, the dimethyl derivative is less bulky and more soluble in common organic solvents.

Biologische Aktivität

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a dioxane derivative characterized by its unique structural features, particularly the presence of two bromomethyl groups. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.006 g/mol. It appears as a colorless to pale yellow liquid with a melting point ranging from 61 to 62 degrees Celsius. The compound is classified as harmful if swallowed and can cause skin irritation .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄Br₂O₂ |

| Molecular Weight | 302.006 g/mol |

| Melting Point | 61-62 °C |

| Appearance | Colorless to pale yellow |

Synthesis

The synthesis of this compound typically involves bromomethylation reactions on a dioxane framework. The general synthetic route includes:

- Starting Materials : 2,2-Dimethyl-1,3-dioxane derivatives.

- Bromomethylation : Introduction of bromomethyl groups using reagents like bromomethane or other brominating agents.

- Purification : Techniques such as crystallization or chromatography are employed to obtain pure compounds.

The biological activity of this compound is primarily attributed to its reactivity with nucleophilic sites on biomolecules. The bromomethyl groups serve as electrophilic centers that facilitate nucleophilic substitution reactions. This unique reactivity positions the compound as a potential candidate for drug design and development .

Interaction Studies

Research has indicated that the compound interacts with various biological molecules, potentially affecting cellular pathways and leading to therapeutic effects. However, specific studies detailing its mechanism of action or molecular targets remain limited and warrant further investigation .

Case Studies and Research Findings

While direct studies on the biological activity of this compound are sparse, related research highlights the significance of similar compounds in medicinal chemistry:

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. For instance, bisindole derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Potential Therapeutic Applications : The reactivity of dioxane derivatives has been leveraged in synthesizing biologically active molecules with potential applications in treating infections or cancer .

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxolane | C₄H₈O₂ | Lacks bromine; used as a solvent |

| 5-Bromo-1,3-dioxolane | C₄H₇BrO₂ | Contains one bromine; less reactive |

| 5-Bromo-2-methyl-1,3-dioxolane | C₅H₉BrO₂ | Similar structure but only one bromine |

The unique aspect of this compound lies in its dual bromomethyl substituents which enhance its reactivity compared to other dioxanes and dioxolanes.

Eigenschaften

IUPAC Name |

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDAROJZGKUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CBr)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561429 | |

| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-20-4 | |

| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.